molecular formula C18H19N5O B5523915 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5523915
M. Wt: 321.4 g/mol
InChI Key: HFBNPAQBAREASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical class encompassing 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves compounds with potential biological activities. These compounds are part of a broader family of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

Synthesis of related triazolopyrimidine and tetrahydroisoquinoline derivatives typically involves cyclization reactions of intermediate compounds. For instance, cyclization of certain amino-propenones with carboximidamides or guanidines can yield triazolopyrimidines (Potapov et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using techniques like X-ray crystallography, which helps in determining the configuration of the molecule and its electronic structure. For example, the structure of a related compound was elucidated by X-ray analysis (Kanno et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving triazolopyrimidines and tetrahydroisoquinolines include cyclocondensation with hydroxylamine or hydrazine, leading to the formation of new compounds with potential for further chemical transformations (Desenko et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation. However, specific details on the physical properties of "2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline" are not readily available and typically require empirical determination.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for understanding the compound's behavior in biological systems. For example, the reactivity of similar compounds with hydrazonoyl halides to form triazoloisoquinolines illustrates their potential for chemical modification and enhancement of biological activity (Hassaneen et al., 2011).

Scientific Research Applications

Cancer Research

Compounds similar to "2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline" have been studied for their anticancer properties. For instance, certain derivatives have shown high selective cytotoxicity against colon cancer HCT-116 cells, inducing apoptosis via the mitochondrial pathway. This pathway involves the impairment of mitochondrial transmembrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death (Gamal-Eldeen et al., 2014).

Antimicrobial Applications

Compounds with similar structures have demonstrated antibacterial activity. For example, certain 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives, prepared using chitosan as a catalyst, have been studied for their antibacterial effects, showcasing potential as antimicrobial agents (Hassaneen et al., 2011).

Antioxidant Activity

Novel 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline hybrids synthesized through a one-pot method have shown significant antioxidant activity, comparable to the standard drug Trolox. These compounds could potentially contribute to the development of new antioxidant therapies (Narsimha et al., 2018).

Synthesis and Chemical Reactions

The synthesis and reactions of similar compounds, such as 7-(2-R-pyrimidin-4-yl)- and 7-(2-R-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolines, have been explored, contributing to the field of organic synthesis and providing insights into the chemical behavior of these complex molecules (Potapov et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-9-13(2)23-18(19-12)20-16(21-23)10-17(24)22-8-7-14-5-3-4-6-15(14)11-22/h3-6,9H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBNPAQBAREASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CC(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.